

An In-depth Technical Guide to the Physical and Chemical Properties of Haloalkoxyalkanols

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Compound of Interest

Compound Name: 5-((6-Chlorohexyl)oxy)pentan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of haloalkoxyalkanols. This class of bifunctional organic compounds, characterized by the presence of a halogen, an ether linkage, and a hydroxyl group, serves as versatile intermediates in various synthetic applications, including the synthesis of active pharmaceutical ingredients (APIs). This document collates quantitative data, details experimental methodologies for property determination, and illustrates key chemical transformations.

Physical Properties of Haloalkoxyalkanols

The physical properties of haloalkoxyalkanols are influenced by the nature of the halogen, the length of the alkoxy chain, and the position of the substituents. As a representative example, this guide focuses on 2-(2-chloroethoxy)ethanol, a widely used industrial intermediate.^{[1][2]}

Table 1: Physical Properties of 2-(2-Chloroethoxy)ethanol

Property	Value	Reference(s)
Molecular Formula	C4H9ClO2	[1][3][4]
Molecular Weight	124.57 g/mol	[1][3][4]
Appearance	Colorless to light yellow liquid	[1][5]
Boiling Point	185-190 °C (at 760 mmHg)	[3][6]
79-81 °C (at 5 mmHg)	[1][7][8]	
Density	1.18 g/mL at 25 °C	[1][3][7]
Refractive Index (n _{20/D})	1.452 - 1.4535	[3][4][6][7]
Solubility	Miscible with water	[3][5]
Flash Point	90 °C (194 °F)	[3][4][6]
pKa	14.34 ± 0.10 (Predicted)	[5]

Chemical Properties and Reactivity

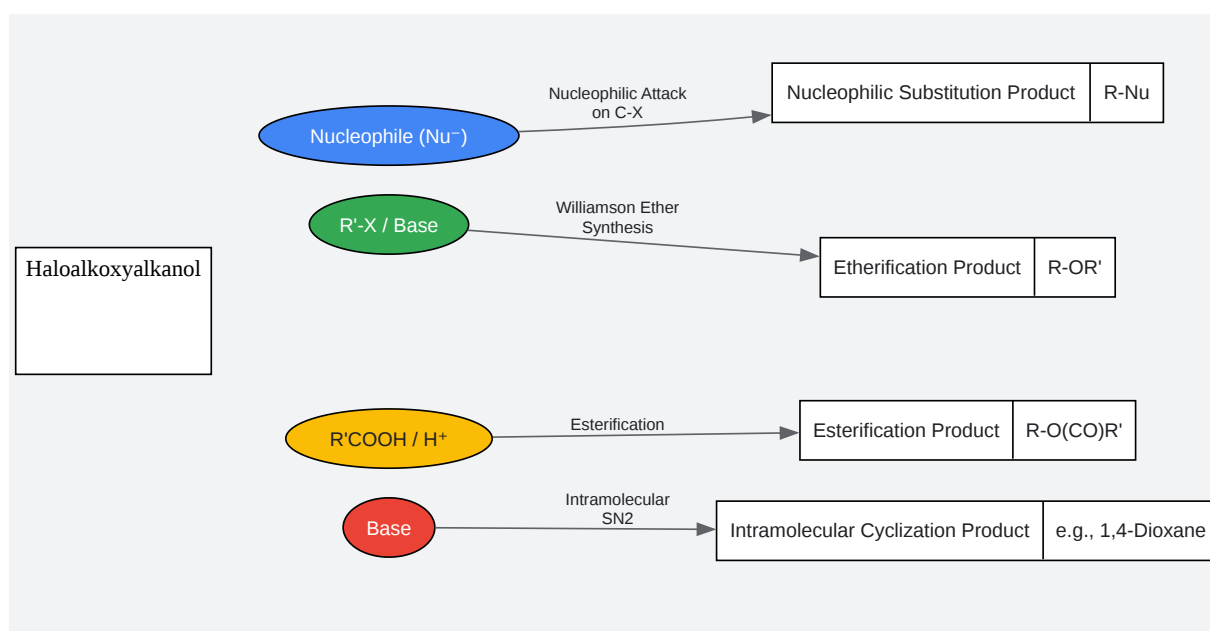
Haloalkoxyalkanols exhibit a range of chemical behaviors stemming from the interplay of their three functional groups: the halogen, the ether, and the alcohol. They are generally stable compounds but are incompatible with strong oxidizing agents and strong bases.[3][5] Their utility as chemical intermediates is primarily due to the reactivity of the alkyl halide and the alcohol moieties.

Key chemical transformations include:

- **Nucleophilic Substitution:** The halogen atom can be displaced by a variety of nucleophiles. This is a cornerstone of their application in synthesis. For instance, they are crucial in the synthesis of the antipsychotic drug Quetiapine, where the chlorine atom of 2-(2-chloroethoxy)ethanol is displaced by a piperazine derivative.[1][9]
- **Etherification:** The terminal hydroxyl group can undergo Williamson ether synthesis to form more complex polyether structures.

- Esterification: The alcohol functionality can be esterified by reaction with carboxylic acids or their derivatives.
- Intramolecular Cyclization: Under basic conditions, the alkoxide formed from the alcohol can displace the vicinal halide to form cyclic ethers, such as 1,4-dioxane.

These key reactions are illustrated in the logical relationship diagram below.



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Caption: Logical diagram of key chemical reactions of haloalkoxyalkanols.

Experimental Protocols

The following sections outline generalized experimental procedures for the determination of the key physical and chemical properties of haloalkoxyalkanols, adapted for a representative

compound like 2-(2-chloroethoxy)ethanol. These protocols are based on standard laboratory techniques and should be performed in accordance with institutional safety guidelines.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Add a few drops of the haloalkoxyalkanol sample into the small test tube.
- Place the capillary tube into the test tube with the open end down.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into the heating block of the melting point apparatus or a Thiele tube filled with mineral oil.
- Heat the apparatus gradually. As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.
- When a steady and rapid stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.^{[10][11]} Record this temperature.

Determination of Density

The density of a liquid haloalkoxyalkanol can be determined by measuring the mass of a known volume.

Apparatus:

- Analytical balance (accurate to ± 0.001 g)
- Graduated cylinder or pycnometer (volumetric flask) of appropriate volume (e.g., 10 mL or 25 mL)
- Pasteur pipette
- Thermometer

Procedure:

- Measure and record the mass of the clean, dry graduated cylinder or pycnometer.
- Carefully add the haloalkoxyalkanol sample to the graduated cylinder or pycnometer until a specific volume is reached. Use a Pasteur pipette for fine adjustment to the calibration mark.
- Measure and record the combined mass of the container and the liquid.
- Measure and record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty container.
- Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).^{[12][13][14][15][16]}

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic physical property.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or Pasteur pipette
- Lint-free tissue
- Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

- Ensure the prism of the Abbe refractometer is clean and dry.
- Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- Connect the refractometer to a constant temperature water bath set to 20.0 °C.
- Using a clean dropper, place a few drops of the haloalkoxyalkanol sample onto the measuring prism.
- Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
- Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index from the scale.
- Clean the prism thoroughly with a suitable solvent and a lint-free tissue after the measurement.

Spectroscopic Analysis

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of haloalkoxyalkanols.

Apparatus:

- NMR spectrometer (e.g., 300 MHz or higher)

- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , D_2O)
- Volumetric flasks and pipettes

Procedure:

- Prepare a sample by dissolving approximately 5-20 mg of the haloalkoxyalkanol in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the instrument to ensure optimal resolution.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Dropper or Pasteur pipette
- Solvent for cleaning (e.g., dry acetone)

Procedure (for thin liquid film):

- Ensure the salt plates are clean and dry.

- Place one to two drops of the liquid haloalkoxyalkanol sample onto one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Place the sandwiched plates into the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-X (X=halogen) bonds.[\[17\]](#)[\[18\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Apparatus:

- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Gas Chromatograph (GC) for sample introduction (GC-MS)
- Syringe for sample injection

Procedure (for GC-MS):

- Prepare a dilute solution of the haloalkoxyalkanol in a volatile solvent (e.g., dichloromethane or methanol).
- Set the operating conditions for the GC (e.g., injection port temperature, column temperature program, carrier gas flow rate) and the MS (e.g., ionization energy, mass range).
- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
- The mass spectrometer will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).

- Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and the characteristic fragmentation pattern.[19]

Safety and Handling

Haloalkoxyalkanols should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. They can be irritants to the skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from strong oxidizing agents.[3][5]

Conclusion

Haloalkoxyalkanols are a valuable class of organic compounds with a diverse range of applications, particularly in the pharmaceutical and chemical industries. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their safe handling, effective use in synthesis, and for the quality control of resulting products. The experimental protocols provided offer a framework for the characterization of these and related molecules.

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